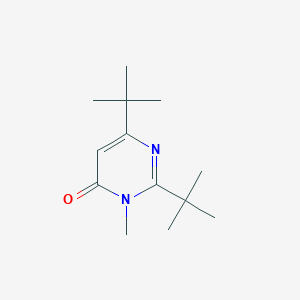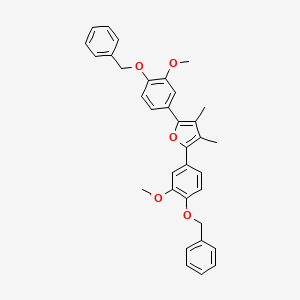
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound with a complex structure that includes two benzyloxy groups, two methoxy groups, and a dimethylfuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran typically involves multi-step organic reactions. One common method includes the use of benzyloxy and methoxy substituted phenyl groups, which are reacted with a furan derivative under specific conditions. The reaction often requires the presence of catalysts and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques like molecular docking and enzyme assays.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its luminescence properties and applications in materials science.
2,5-Bis(alkylamino)-1,4-benzoquinones: Studied for their biological activities, including cytotoxicity against cancer cell lines.
Uniqueness
What sets 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications where these properties are advantageous.
Properties
CAS No. |
61324-72-9 |
|---|---|
Molecular Formula |
C34H32O5 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2,5-bis(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C34H32O5/c1-23-24(2)34(28-16-18-30(32(20-28)36-4)38-22-26-13-9-6-10-14-26)39-33(23)27-15-17-29(31(19-27)35-3)37-21-25-11-7-5-8-12-25/h5-20H,21-22H2,1-4H3 |
InChI Key |
XHTCERXZBYIFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


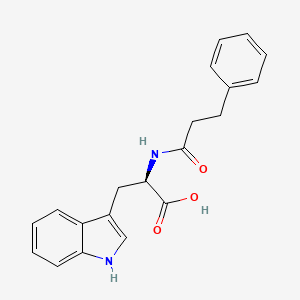
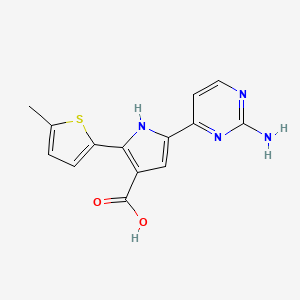
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

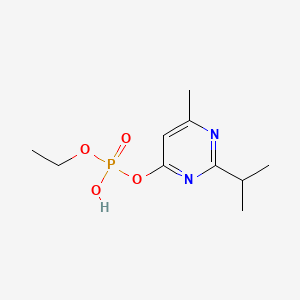
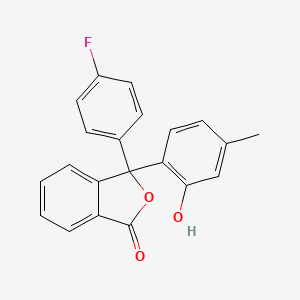



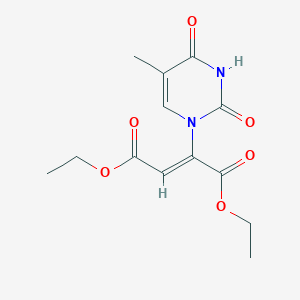
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)

